molecular formula C12H13N3O3S B2674627 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 2034430-37-8

2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2674627
CAS No.: 2034430-37-8
M. Wt: 279.31
InChI Key: OBAUOEZQOBMRRB-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Methoxyethoxy Group: This can be achieved through an etherification reaction using methoxyethanol and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyridine ring with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyethoxy group.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
  • 2-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
  • 2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxylic acid

Uniqueness

2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide may exhibit unique properties such as enhanced solubility, specific binding affinity, or improved stability compared to similar compounds. These characteristics could make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-17-5-6-18-10-8-9(2-3-13-10)11(16)15-12-14-4-7-19-12/h2-4,7-8H,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAUOEZQOBMRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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